16-Oxocleroda-3,13E-dien-15-oic acid

Antimicrobial MIC Diterpenoid

Researchers studying NF-κB signaling face confounding COX/LOX inhibition from standard clerodane analogs. 16-Oxocleroda-3,13E-dien-15-oic acid solves this with clean IKK selectivity (IC₅₀ = 14.9 µM) and no measurable COX or LOX activity. • IKK-selective: zero COX/LOX confounding-definitive NF-κB pathway dissection • Antibiofilm: active against MRSA & S. mutans at 10-20 µg/mL • Antiplasmodial: IC₅₀ 3-6 µg/mL vs. multidrug-resistant P. falciparum K1 • Sourced from Polyalthia longifolia; ≥95% purity; global shipping available

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 117620-72-1
Cat. No. B1164255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Oxocleroda-3,13E-dien-15-oic acid
CAS117620-72-1
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C
InChIInChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





16-Oxocleroda-3,13E-dien-15-oic Acid: Structure & Natural Source


16-Oxocleroda-3,13E-dien-15-oic acid (CAS 117620-72-1) is a naturally occurring clerodane diterpenoid with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol [1]. The compound is characterized by a trans (E)-configured diene system at the C-3 and C-13 positions, a ketone functional group at C-16, and a carboxylic acid moiety at C-15 [2]. It is typically isolated from the stem bark, seeds, and twigs of Polyalthia longifolia (Annonaceae) via bioassay-guided fractionation [3].

16-Oxocleroda-3,13E-dien-15-oic Acid: Why Substitution Fails


Clerodane diterpenoids isolated from Polyalthia longifolia exhibit divergent bioactivity profiles driven by subtle structural variations. 16-Oxocleroda-3,13E-dien-15-oic acid, bearing a C-16 ketone and C-15 carboxylic acid, demonstrates a distinct pattern of antimicrobial potency, cytotoxic threshold, and inflammatory enzyme selectivity that differs quantitatively from its closest in-class comparators—namely kolavenic acid and 16-hydroxycleroda derivatives [1][2]. Generic substitution among these analogs without accounting for these measured differences risks compromising experimental reproducibility and invalidating comparative mechanistic studies [3].

16-Oxocleroda-3,13E-dien-15-oic Acid vs. Clerodane Analogs


Superior Antimicrobial Potency vs. Kolavenic Acid

In a direct head-to-head evaluation, 16-oxocleroda-3,13E-dien-15-oic acid exhibited substantially lower minimum inhibitory concentration (MIC) values compared to kolavenic acid against five clinically relevant bacterial strains [1]. The quantified differences represent a 2- to 4-fold improvement in potency, with the most pronounced advantage observed against Shigella flexneriae [1].

Antimicrobial MIC Diterpenoid

Cytotoxic Potency in Brine Shrimp Model vs. Kolavenic Acid

A comparative brine shrimp lethality bioassay revealed that 16-oxocleroda-3,13E-dien-15-oic acid is approximately 20% more cytotoxic than kolavenic acid, with a lower LC₅₀ value of 2.52 µg/mL compared to 3.16 µg/mL [1]. This difference, while modest, indicates a meaningful structure-activity relationship conferred by the C-16 ketone substitution.

Cytotoxicity LC50 Natural Product

Selective Antiplasmodial Activity vs. Non-Clerodane Constituents

Among compounds isolated from Polyalthia longifolia, 16-oxocleroda-3,13E-dien-15-oic acid falls within the highly potent clerodane diterpene fraction, exhibiting blood schizonticidal activity with an IC₅₀ in the range of 3–6 µg/mL against the multidrug-resistant K1 strain of Plasmodium falciparum [1]. This contrasts sharply with the non-clerodane co-isolates (steroid and alkaloids), which displayed weak activity (IC₅₀: 22–105 µg/mL) [1].

Antimalarial Plasmodium falciparum Drug Resistance

IKK Inhibition vs. 16-Hydroxycleroda Lactones

16-Oxocleroda-3,13E-dien-15-oic acid demonstrates measurable IκBα kinase (IKK) inhibitory activity with an IC₅₀ of 14.9 µM [1]. This represents a biochemical target engagement that is not reported for the 16-hydroxycleroda lactone series, which instead show activity as dual COX/5-LOX inhibitors [2]. The presence of the C-16 ketone and C-15 carboxylic acid appears to confer IKK binding capability absent in the lactone congeners.

IκBα Kinase IKK Anti-inflammatory

Lack of COX/5-LOX Inhibition vs. 16-Hydroxycleroda Lactones

In a comprehensive evaluation of five clerodane diterpenes isolated from Polyalthia longifolia seeds, 16-oxocleroda-3,13E-dien-15-oic acid was notably inactive as a COX-1, COX-2, or 5-LOX inhibitor, whereas compounds 3, 4, and 5 (all 16-hydroxycleroda lactone derivatives) functioned as potent dual COX/5-LOX inhibitors with IC₅₀ values comparable to or lower than indomethacin and diclofenac [1]. This stark functional divergence underscores that the C-16 ketone/C-15 acid configuration does not engage the arachidonic acid pathway enzymes.

COX 5-LOX Selectivity

Antibiofilm Activity Against MRSA and S. mutans

At concentrations of 10–20 µg/mL, 16-oxocleroda-3,13E-dien-15-oic acid reduces biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans by up to 90% and eradicates preformed biofilms [1]. The compound alters gene expression responsible for biofilm formation and delays acid production at both MIC and sub-MIC levels [1]. While kolavenic acid was included in the study design, the primary quantitative antibiofilm data were generated for the 16-oxo derivative and its synthetic lactone derivatives.

Antibiofilm MRSA Streptococcus mutans

16-Oxocleroda-3,13E-dien-15-oic Acid: Research & Industrial Applications


Antimicrobial Screening: Validated Positive Control

For laboratories conducting antimicrobial susceptibility testing of natural product libraries, 16-oxocleroda-3,13E-dien-15-oic acid serves as a well-characterized positive control with established MIC values against a panel of Gram-positive and Gram-negative bacteria (4–32 µg/mL) [1]. Its 2- to 4-fold potency advantage over kolavenic acid [1] provides a higher-sensitivity benchmark for assay validation, reducing the risk of false-negative screening outcomes. The compound is particularly valuable for programs targeting biofilm-forming pathogens such as MRSA and S. mutans, where its antibiofilm activity has been quantitatively demonstrated at 10–20 µg/mL [2].

NF-κB Pathway Probe Without COX/LOX Interference

16-Oxocleroda-3,13E-dien-15-oic acid is uniquely suited for studies requiring specific interrogation of the IKK/NF-κB signaling axis without confounding effects on the arachidonic acid cascade. Unlike 16-hydroxycleroda lactone derivatives, which function as potent dual COX/5-LOX inhibitors [3], the 16-oxo acid analog exhibits no measurable COX or LOX inhibition [3] while retaining IKK inhibitory activity (IC₅₀ = 14.9 µM) [4]. This clean selectivity profile makes it an essential tool compound for dissecting the relative contributions of NF-κB versus eicosanoid pathways in inflammatory models.

Antimalarial Discovery for Drug-Resistant P. falciparum

With demonstrated antiplasmodial activity against the multidrug-resistant K1 strain of P. falciparum (IC₅₀ range: 3–6 µg/mL) [5], 16-oxocleroda-3,13E-dien-15-oic acid provides a validated clerodane diterpenoid lead scaffold for antimalarial medicinal chemistry programs. Its potency is 5- to 35-fold greater than non-clerodane co-isolates from the same source plant [5], establishing a clear structure-activity baseline. Researchers investigating resistance-reversal combinations should note that this compound antagonizes chloroquine activity in combination assays [5], an important consideration for combination therapy design.

Cytotoxicity Reference for Brine Shrimp Lethality Assays

The compound's established LC₅₀ value of 2.52 µg/mL in the brine shrimp lethality bioassay [1] positions it as a useful reference standard for laboratories employing this model as a preliminary cytotoxicity screen. Its 20% greater potency relative to kolavenic acid (LC₅₀ = 3.16 µg/mL) [1] provides a slightly more sensitive positive control, enabling earlier detection of assay drift or degradation. This application is particularly relevant for natural product chemistry groups conducting bioassay-guided fractionation of Polyalthia species or related Annonaceae extracts.

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